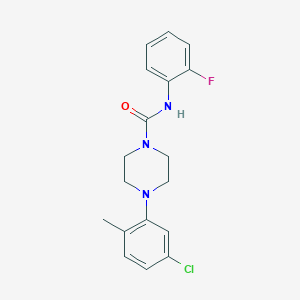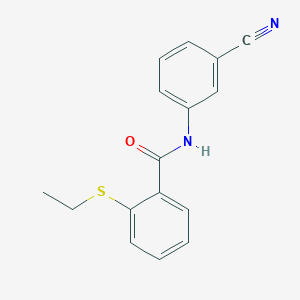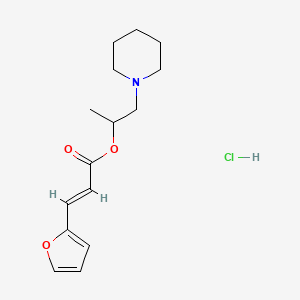
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can enhance GABAergic neurotransmission and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, and changes in the expression of GABA-related genes and proteins. 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.
実験室実験の利点と制限
One advantage of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for lab experiments is its selectivity for GABA aminotransferase, which allows for more precise manipulation of GABAergic neurotransmission. However, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have off-target effects on other enzymes and neurotransmitter systems, which can complicate data interpretation. Additionally, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has poor solubility in water, which can limit its use in certain experimental paradigms.
将来の方向性
There are many potential future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent GABA aminotransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in clinical populations, including patients with epilepsy, anxiety, depression, and addiction. Finally, research on the long-term effects of 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on brain function and behavior could provide important insights into the potential risks and benefits of this compound.
合成法
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-(5-chloro-2-methylphenyl)piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide using appropriate reagents and conditions.
科学的研究の応用
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In models of addiction, 4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-5-3-2-4-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRMIYSLYWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)benzenesulfonamide](/img/structure/B5299255.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)